molecular formula C24H23FN4O3 B10778731 Olaparib-d4

Olaparib-d4

Cat. No.: B10778731
M. Wt: 438.5 g/mol
InChI Key: FDLYAMZZIXQODN-KXGHAPEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid, is synthesized using the Negishi coupling reaction . The final steps involve the condensation reaction of the intermediate with N-Boc-piperazine, followed by the removal of the Boc group and reaction with cyclopropane carbonyl chloride to yield olaparib .

Industrial Production Methods

Industrial production methods for olaparib focus on optimizing yield and reducing the use of toxic reagents. Processes have been developed to improve the synthesis of crystalline forms of olaparib, which are essential for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Olaparib undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Forced degradation studies have shown that olaparib is susceptible to degradation under basic, acidic, and oxidative conditions .

Common Reagents and Conditions

    Basic Conditions: Hydrolysis is performed using sodium hydroxide at elevated temperatures.

    Acidic Conditions: Hydrolysis is performed using hydrochloric acid at elevated temperatures.

    Oxidative Conditions: Oxidation is performed using hydrogen peroxide.

Major Products

The major degradation products of olaparib under these conditions include various hydrolyzed and oxidized forms of the compound .

Comparison with Similar Compounds

Olaparib is one of several poly (adenosine diphosphate-ribose) polymerase inhibitors, including rucaparib and niraparib . While all these compounds inhibit poly (adenosine diphosphate-ribose) polymerase enzymes, they differ in their potency and ability to trap poly (adenosine diphosphate-ribose) polymerase-DNA complexes. For example, BMN 673 (talazoparib) is significantly more potent at trapping these complexes compared to olaparib . olaparib remains a widely used and well-studied option due to its efficacy and manageable side effect profile .

List of Similar Compounds

  • Rucaparib
  • Niraparib
  • Talazoparib (BMN 673)

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

438.5 g/mol

IUPAC Name

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2

InChI Key

FDLYAMZZIXQODN-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H]

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Origin of Product

United States

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